molecular formula C22H29N3O4 B3017146 2-(2-methoxyphenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide CAS No. 1049414-30-3

2-(2-methoxyphenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide

Cat. No.: B3017146
CAS No.: 1049414-30-3
M. Wt: 399.491
InChI Key: QSKYVSYNFOXTHY-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide is a compound that has garnered interest due to its potential therapeutic applications. This compound is part of a class of molecules known for their interaction with alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes .

Mechanism of Action

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied adrenergic receptors . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its target, the α1-AR, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The interaction of the compound with these receptors can lead to activation or blockade of these receptors .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the functioning of the α1-AR. These receptors are involved in numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Pharmacokinetics

The compound exhibits an acceptable pharmacokinetic profile, as identified through absorption, distribution, metabolism, and excretion (ADME) calculations . Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with the α1-AR. The compound’s interaction with these receptors can lead to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Preparation Methods

The synthesis of 2-(2-methoxyphenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide typically involves multiple steps. The synthetic route often starts with the preparation of the piperazine derivative, followed by the introduction of the methoxyphenyl groups. The final step involves the formation of the acetamide linkage. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

    Chemistry: It serves as a ligand in coordination chemistry and can be used in the synthesis of complex molecules.

    Biology: It has been investigated for its interaction with biological receptors, particularly alpha1-adrenergic receptors.

    Medicine: The compound shows promise as a therapeutic agent for conditions such as hypertension, cardiac arrhythmias, and depression.

    Industry: It can be used in the development of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Similar compounds include trazodone, naftopidil, and urapidil, which are also alpha1-adrenergic receptor antagonists. Compared to these compounds, 2-(2-methoxyphenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide may offer unique pharmacokinetic properties and receptor binding affinities. Its structural features, such as the methoxyphenyl groups and piperazine moiety, contribute to its distinct biological activity .

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4/c1-27-19-8-4-3-7-18(19)25-15-13-24(14-16-25)12-11-23-22(26)17-29-21-10-6-5-9-20(21)28-2/h3-10H,11-17H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKYVSYNFOXTHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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